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Compound of Interest

Compound Name: 2-(Benzyloxy)acetohydrazide

CAS No.: 39256-35-4

Cat. No.: B127775

Get Quote

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a

privileged structure, forming the foundation of numerous compounds with a wide spectrum of

pharmacological activities. Among these, 2-(benzyloxy)acetohydrazide and its analogs have

garnered significant attention for their therapeutic potential. This guide provides an in-depth

comparative analysis of these analogs, delving into their structure-activity relationships (SAR)

as antimicrobial, anticonvulsant, and anticancer agents. We will explore the causality behind

experimental design, present supporting data, and provide detailed methodologies to ensure

scientific integrity and reproducibility.

The 2-(Benzyloxy)acetohydrazide Core: A Versatile
Scaffold
The 2-(benzyloxy)acetohydrazide moiety serves as a versatile template for drug design. Its

structural features, including the flexible benzyloxy group, the acetohydrazide linker, and the

terminal hydrazone function (when derivatized), offer multiple points for modification. These

modifications can profoundly influence the compound's physicochemical properties, such as
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lipophilicity, electronic distribution, and steric bulk, which in turn dictate its interaction with

biological targets. The core structure's ability to form hydrogen bonds and engage in various

non-covalent interactions is central to its biological activity.

Comparative Analysis of Biological Activities
The therapeutic potential of 2-(benzyloxy)acetohydrazide analogs has been explored across

several key areas. The following sections provide a comparative overview of their performance,

supported by experimental data.

Antimicrobial Activity
Hydrazide-hydrazone derivatives have long been investigated for their antimicrobial properties.

The introduction of various substituents on the benzyloxy phenyl ring and the formation of

hydrazones with different aldehydes or ketones have led to the discovery of potent antibacterial

and antifungal agents.

A study on 2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivatives revealed that the

incorporation of a triazole ring and specific substituents on an attached aromatic ring

significantly influences antibacterial activity.[1] For instance, compounds bearing electron-

withdrawing groups like chloro (Cl), fluoro (F), and nitro (NO2) on the aromatic side chain

demonstrated higher activity compared to those with aliphatic groups.[1] Similarly, another

study on 2-hydroxy benzyl hydrazide derivatives showed that certain compounds exhibited

significant zones of inhibition against both Gram-positive (Staphylococcus aureus) and Gram-

negative (Escherichia coli) bacteria, with one derivative (C-7) showing a larger zone of

inhibition than the standard drug ciprofloxacin.[2]

Table 1: Comparative Antimicrobial Activity of Selected Hydrazide Analogs
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Compound
ID

Modificatio
n

Target
Organism

Activity
Metric

Result Reference

C-7

2-hydroxy

benzyl

hydrazide

derivative

S. aureus
Zone of

Inhibition
2.0 cm [2]

C-7 E. coli
Zone of

Inhibition
2.1 cm [2]

Ciprofloxacin
Standard

Drug
S. aureus

Zone of

Inhibition
1.9 cm [2]

AA, AB, AC

2-(2-benzyl-

4-

chlorophenox

y)

acetohydrazi

de-triazole

S. aureus, E.

coli, P.

aeruginosa

Activity Good [1]

Gentamycin
Standard

Drug

S. aureus, E.

coli, P.

aeruginosa

Activity Standard [1]

The O-benzyl substituent, in general, has been noted to play a crucial role in enhancing the

antimicrobial activity of various molecules, likely by improving their lipophilicity and facilitating

passage through microbial cell membranes.[3][4]

Anticonvulsant Activity
The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a

continuous effort in neuroscience. Analogs of acetohydrazide have emerged as a promising

class of compounds in this domain. A series of 2-(1H-benzotriazol-1-yl)-N'-

[substituted]acetohydrazides were synthesized and evaluated for their anticonvulsant activity in

the 6 Hz psychomotor seizure test.[5] The most active compound, N'-[4-(1,3-Benzodioxol-5-

yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9), provided 75% protection at

a 100 mg/kg dose in mice without exhibiting neurotoxicity.[5]
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Docking studies on these compounds suggested potential binding to key epilepsy-related

molecular targets such as glutamate and GABA(A) receptors, providing a mechanistic basis for

their observed activity.[5] Another study on 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-

butyrylcyclopropyl)-3-substituted urea derivatives also identified compounds with significant

anticonvulsant effects in both maximal electroshock seizure and subcutaneous

pentylenetetrazole screens.[6]

Table 2: Anticonvulsant Activity of Acetohydrazide Analogs

Compoun
d ID

Core
Structure

Test
Model

Dose
Protectio
n

Neurotoxi
city

Referenc
e

BTA 9

2-(1H-

benzotriaz

ol-1-

yl)acetohyd

razide

6 Hz

psychomot

or seizure

100 mg/kg 75% None [5]

7e

1-(2-(8-

(benzyloxy)

quinolin-2-

yl)cyclopro

pyl)urea

Maximal

electroshoc

k seizure

ED50: 14.3

mg/kg
-

TD50: 434

mg/kg
[6]

Anticancer Activity
The development of novel anticancer agents is a critical area of research. Several studies have

highlighted the potential of acetohydrazide derivatives as cytotoxic agents against various

cancer cell lines. For instance, a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-

substitutedbenzylidene)acetohydrazide derivatives were synthesized and evaluated for their

anticancer activity against C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7

(human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cell lines

using the MTT assay.[7]

The mechanism of action for many of these anticancer hydrazone derivatives is believed to

involve the induction of apoptosis (programmed cell death) and the inhibition of critical cell

signaling pathways.[8]
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Structure-Activity Relationship (SAR) Insights
The collective data from various studies allow for the deduction of key SAR trends for 2-
(benzyloxy)acetohydrazide analogs.

Core Scaffold: 2-(Benzyloxy)acetohydrazide

Structural Modifications

Biological Activity

R1-O-CH2-C(=O)NHN=CH-R2 R1 (Benzyloxy Ring Substituents)Substitution

R2 (Hydrazone Moiety)
Derivatization

Linker Modification

Alteration

AntimicrobialElectron-withdrawing groups enhance activity

Anticancer
Substituent position impacts cytotoxicity

Heterocyclic rings often improve efficacy

AnticonvulsantBulky aromatic groups can increase potency

Thio-linkers show promise

Step 1: Esterification
Substituted Phenol + Ethyl chloroacetate -> Ethyl 2-(substituted-benzyloxy)acetate

Step 2: Hydrazinolysis
Ester + Hydrazine hydrate -> 2-(substituted-benzyloxy)acetohydrazide

Reaction Step 3: Hydrazone Formation
Hydrazide + Aldehyde/Ketone -> Final Analog

Condensation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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